molecular formula C12H9ClN2O3 B11456414 2-[2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid

2-[2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid

Cat. No.: B11456414
M. Wt: 264.66 g/mol
InChI Key: CDAGHWRRCUWDDK-UHFFFAOYSA-N
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Description

2-[2-(4-chlorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]acetic acid is a chemical compound with a complex structure that includes a pyrimidine ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]acetic acid typically involves multiple steps starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with urea to form 4-chlorophenylurea, which is then cyclized to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chlorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[2-(4-chlorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]acetic acid involves its interaction with specific molecular targets. The chlorophenyl group allows it to bind to hydrophobic pockets in proteins, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-chlorophenyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]acetic acid is unique due to the presence of both the chlorophenyl group and the pyrimidine ring, which confer specific chemical and biological properties. This combination allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-6-oxo-1H-pyrimidin-5-yl]acetic acid

InChI

InChI=1S/C12H9ClN2O3/c13-9-3-1-7(2-4-9)11-14-6-8(5-10(16)17)12(18)15-11/h1-4,6H,5H2,(H,16,17)(H,14,15,18)

InChI Key

CDAGHWRRCUWDDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C(=O)N2)CC(=O)O)Cl

Origin of Product

United States

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